2-Amino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile

Description

Chemical Identity and Structural Features

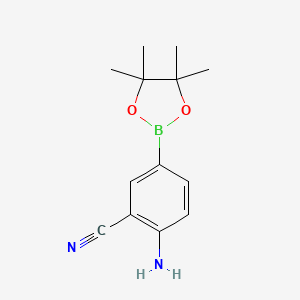

This compound is characterized by its distinctive molecular architecture that incorporates multiple reactive centers within a single molecular framework. The compound possesses the molecular formula C₁₃H₁₇BN₂O₂ and exhibits a molecular weight of 244.10 grams per mole. The Chemical Abstracts Service has assigned this compound the registry number 934426-22-9, which serves as its unique identifier in chemical databases and literature.

The structural foundation of this compound centers on a benzene ring that bears three distinct substituents positioned in a specific geometric arrangement. The amino group occupies the 2-position relative to the nitrile functionality, while the tetramethyl-1,3,2-dioxaborolan-2-yl group is positioned at the 5-location on the aromatic ring. This substitution pattern creates a molecule with both electron-donating and electron-withdrawing characteristics, influencing its reactivity profile and chemical behavior.

The dioxaborolane ring system represents a five-membered heterocycle containing one boron atom and two oxygen atoms, with the remaining positions occupied by carbon atoms bearing methyl substituents. The tetramethyl substitution pattern on the dioxaborolane ring provides steric protection around the boron center while maintaining appropriate reactivity for synthetic transformations. The International Union of Pure and Applied Chemistry name for this compound is this compound.

Table 1: Fundamental Chemical Properties of this compound

The electronic structure of this compound reflects the interplay between its various functional groups. The amino group serves as an electron-donating substituent through resonance effects, while the nitrile group acts as a strong electron-withdrawing group through both inductive and resonance mechanisms. The boronate ester functionality contributes additional complexity to the electronic distribution, as boron atoms possess an empty p-orbital that can participate in electronic interactions with the aromatic system.

The three-dimensional molecular geometry reveals important structural features that influence the compound's reactivity and binding properties. The boron atom within the dioxaborolane ring adopts a trigonal planar geometry, characteristic of trivalent boron compounds. The planarity of the aromatic ring system is maintained despite the presence of multiple substituents, allowing for effective π-electron delocalization throughout the benzene ring.

Storage and handling considerations for this compound reflect its chemical stability under appropriate conditions. The material requires storage in dark conditions under an inert atmosphere at temperatures between 2-8°C to maintain its integrity. These storage requirements are typical for boronate ester compounds, which can be sensitive to moisture and oxidative conditions that might compromise the boron-carbon bond or lead to hydrolysis of the ester functionality.

Historical Development in Organoboron Chemistry

The development of this compound as a synthetic building block is intrinsically linked to the broader evolution of organoboron chemistry, which has undergone remarkable growth since the mid-20th century. The foundation for modern organoboron chemistry was established through the pioneering work on sodium borohydride and the subsequent discovery of the hydroboration reaction, which opened new pathways for accessing organoboron compounds.

The historical trajectory of organoboron chemistry can be traced to the early work of Frankland in 1862, who first prepared organoboron compounds, though their significance was not immediately recognized. The field remained relatively dormant for nearly a century until the transformative discoveries that demonstrated the synthetic utility of these compounds. The skepticism initially surrounding organoboron chemistry gradually gave way to recognition of its immense potential as researchers explored the unique reactivity patterns and synthetic applications of boron-containing molecules.

The development of boronate ester chemistry represents a crucial advancement in the field, as these compounds offered improved stability and handling characteristics compared to free boronic acids. The pinacol ester variant, exemplified in the structure of this compound, emerged as particularly valuable due to its resistance to hydrolysis and compatibility with a wide range of reaction conditions.

The Suzuki reaction, first published in 1979 by Akira Suzuki, revolutionized the field by demonstrating the power of palladium-catalyzed cross-coupling reactions involving organoboron compounds. This breakthrough, which ultimately contributed to Suzuki's Nobel Prize in Chemistry in 2010, established boronate esters as essential reagents in modern organic synthesis. The reaction mechanism involves a palladium-catalyzed cycle that includes oxidative addition, transmetalation, and reductive elimination steps, with the organoboron component playing a crucial role in the transmetalation phase.

Table 2: Key Historical Milestones in Organoboron Chemistry Relevant to Boronate Ester Development

| Year | Milestone | Significance |

|---|---|---|

| 1862 | Frankland's first organoboron compounds | Initial discovery of boron-carbon bonds |

| 1956 | Discovery of hydroboration reaction | Practical route to organoboron compounds |

| 1979 | Publication of Suzuki reaction | Established cross-coupling utility |

| 2010 | Nobel Prize for palladium-catalyzed cross-coupling | Recognition of synthetic importance |

The evolution of boronate ester synthesis methodologies has been driven by the need for more efficient and selective methods to introduce boron functionality into organic molecules. Metal-catalyzed borylation reactions using bis(pinacolato)diboron have emerged as particularly valuable approaches for constructing boronate ester compounds. These reactions typically involve transition metal catalysts that facilitate the insertion of boron-boron bonds into carbon-hydrogen or carbon-carbon bonds, providing direct access to boronate ester products.

The development of specialized boronate ester derivatives, such as this compound, reflects the continued evolution toward more sophisticated building blocks that incorporate multiple functional groups. These multifunctional compounds enable more complex synthetic sequences and provide access to diverse molecular architectures through single synthetic operations.

Contemporary research in organoboron chemistry continues to expand the boundaries of what is achievable with these compounds. The field has grown to encompass applications in pharmaceutical development, materials science, and catalysis, with boronate esters serving as key intermediates in many of these applications. The continued development of new synthetic methodologies and the discovery of novel reactivity patterns ensure that organoboron chemistry remains a dynamic and rapidly evolving field.

Position Within Boronate Ester Derivatives

This compound occupies a distinctive position within the broader family of boronate ester derivatives, representing a sophisticated example of multifunctional organoboron compounds. The classification of boronate esters encompasses a diverse array of structures that share the common feature of boron atoms bound to organic substituents through ester linkages with diol components.

Within the structural hierarchy of boronate esters, this compound belongs to the subfamily of aromatic boronate esters, which are characterized by the presence of boron attached directly to aromatic ring systems. The aromatic nature of these compounds imparts unique electronic properties and reactivity patterns that distinguish them from their aliphatic counterparts. The presence of the pinacol ester moiety specifically classifies this compound among the pinacol boronate esters, which represent one of the most widely utilized classes of organoboron reagents in synthetic chemistry.

The dioxaborolane ring system present in this compound exemplifies the five-membered cyclic boronate ester architecture. These five-membered rings, formally designated as dioxaborolanes, offer enhanced stability compared to acyclic boronate esters while maintaining appropriate reactivity for synthetic transformations. The tetramethyl substitution pattern on the dioxaborolane ring provides additional stabilization through steric effects and electronic contributions from the methyl substituents.

Table 3: Classification and Comparison of Representative Boronate Ester Derivatives

| Compound Class | General Structure | Key Features | Representative Example |

|---|---|---|---|

| Pinacol Boronate Esters | R-B(pin) | High stability, broad utility | This compound |

| Catechol Boronate Esters | R-B(cat) | pH-sensitive reactivity | Phenylboronic acid catechol ester |

| Glycol Boronate Esters | R-B(glycol) | Reversible covalent binding | Phenylboronic acid ethylene glycol ester |

| MIDA Boronate Esters | R-B(MIDA) | Slow-release characteristics | Methyliminodiacetic acid boronate |

The multifunctional nature of this compound distinguishes it from simpler boronate ester derivatives that contain only the boron-containing functionality. The presence of both amino and nitrile substituents on the aromatic ring creates opportunities for sequential or orthogonal functionalization strategies that are not available with simpler boronate esters. This multifunctionality positions the compound as a valuable building block for complex molecule synthesis where multiple reactive sites can be exploited in sequence or simultaneously.

The electronic properties of this compound reflect the complex interplay between its various functional groups and their influence on the boronate ester reactivity. The amino group serves as an activating substituent for the aromatic ring, while the nitrile group provides a site for further chemical elaboration. The positioning of these substituents relative to the boronate ester functionality creates a specific electronic environment that can influence both the reactivity of the boron center and the overall synthetic utility of the compound.

Comparative analysis with other substituted phenylboronate esters reveals the unique characteristics imparted by the specific substitution pattern in this compound. For example, 2-aminophenylboronic acid pinacol ester lacks the nitrile functionality, while 4-aminophenylboronic acid pinacol ester has the amino group in a different position relative to the boron substituent. These structural variations lead to different electronic properties and reactivity profiles, highlighting the importance of substitution patterns in determining the utility of boronate ester derivatives.

The synthetic accessibility of this compound through established organoboron chemistry methodologies contributes to its value as a building block. The compound can be prepared through various approaches, including direct borylation of appropriately substituted aromatic precursors or through functional group transformations of existing boronate ester scaffolds. The availability of multiple synthetic routes enhances the practical utility of this compound in research and development applications.

Properties

IUPAC Name |

2-amino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17BN2O2/c1-12(2)13(3,4)18-14(17-12)10-5-6-11(16)9(7-10)8-15/h5-7H,16H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWCNIIZUTIYXTL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17BN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research has indicated that compounds containing boron can exhibit anticancer properties. The incorporation of the dioxaborolane moiety in 2-Amino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile enhances its bioactivity by facilitating interactions with biological targets. Studies have shown that similar boron-containing compounds can inhibit tumor growth and induce apoptosis in cancer cells .

Neuroprotective Effects

There is emerging evidence suggesting that this compound may have neuroprotective effects. The presence of the amino group allows for potential interactions with neurotransmitter receptors or enzymes involved in neurodegenerative processes. Preliminary studies indicate that such compounds could modulate pathways implicated in diseases like Alzheimer's and Parkinson's .

Material Science

Polymer Chemistry

The compound can serve as a building block for synthesizing boron-containing polymers. These materials are of interest due to their unique electrical and optical properties. Research into polymers derived from this compound has shown potential applications in electronic devices and sensors .

Nanomaterials

In nanotechnology, the compound can be utilized to functionalize nanoparticles for targeted drug delivery systems. The boron moiety can enhance the stability and biocompatibility of nanoparticles while allowing for controlled release mechanisms .

Organic Synthesis

Cross-Coupling Reactions

As a versatile reagent in organic synthesis, this compound can participate in cross-coupling reactions such as Suzuki-Miyaura coupling. This reaction is pivotal for forming carbon-carbon bonds and is widely used in the synthesis of pharmaceuticals and agrochemicals . The dioxaborolane group acts as a boron source that facilitates the coupling process.

Functionalization of Aromatic Compounds

The compound can also be employed to functionalize aromatic systems through electrophilic aromatic substitution reactions. This property is particularly useful for modifying drug candidates to enhance their pharmacological profiles .

Case Studies

Mechanism of Action

The compound exerts its effects through its ability to form stable boronic esters, which can then undergo various cross-coupling reactions. The molecular targets and pathways involved include the activation of palladium catalysts and the formation of carbon-carbon bonds.

Comparison with Similar Compounds

Chemical Identity :

- CAS No.: 934426-22-9

- Molecular Formula : C₁₃H₁₇BN₂O₂

- Molecular Weight : 244.10 g/mol

- Structure: A benzonitrile core substituted with an amino (-NH₂) group at position 2 and a pinacol boronate ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) at position 5 (Figure 1).

Comparison with Structural Analogs

Substituent Position and Electronic Effects

Key Observations :

- Substituent Position: Ortho-substituted amino groups (target compound) improve steric accessibility for cross-coupling compared to meta-substituted analogs .

- Electronic Effects : Electron-withdrawing groups (e.g., CN, Cl, F) enhance electrophilicity of the boronate ester, accelerating coupling reactions . In contrast, electron-donating groups (e.g., OMe) reduce reactivity .

Boronate Ester Variations

Key Observations :

Biological Activity

2-Amino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile (CAS No. 934426-22-9) is a compound with a unique structure that incorporates a boron-containing moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anti-inflammatory properties, potential applications in drug development, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound is characterized by the presence of an amino group and a dioxaborolane ring. The molecular formula is , and its molecular weight is approximately 244.10 g/mol .

Anti-inflammatory Properties

Recent studies have highlighted the anti-inflammatory potential of compounds similar to this compound. For instance, related compounds have been shown to modulate NF-kB activity in response to inflammatory stimuli such as lipopolysaccharides (LPS) and tumor necrosis factor-alpha (TNF-α). These studies suggest that the compound may exhibit similar mechanisms of action by inhibiting pro-inflammatory cytokines.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Anti-inflammatory | Inhibition of NF-kB activation | |

| Cytokine modulation | Reduction in IL-6 and TNF-α levels | |

| Cellular response | Attenuation of inflammatory responses |

Structure-Activity Relationship (SAR)

The biological efficacy of compounds like this compound can be understood through structure-activity relationship studies. Variations in the boron-containing moiety and the amino group can significantly impact the compound's pharmacodynamics. For example:

- Substituent Variations : Different substituents on the benzene ring can enhance or reduce anti-inflammatory activity.

- Boron Interaction : The unique properties of boron compounds can facilitate interactions with biological targets such as enzymes involved in inflammatory pathways.

Case Studies

Several case studies have demonstrated the potential therapeutic applications of similar compounds in treating inflammatory diseases:

- Quinoxaline Derivatives : A study on quinoxaline derivatives showed significant inhibition of NF-kB activity in monocytes when treated with LPS. The lead compound exhibited an IC50 value in the low nanomolar range .

- Murine Models : In vivo studies using murine models have confirmed that compounds targeting NF-kB can effectively reduce inflammation markers and improve outcomes in models of acute inflammation .

Preparation Methods

Typical Procedure and Conditions

| Parameter | Details |

|---|---|

| Starting Material | 2-Amino-5-bromobenzonitrile or related aryl bromides |

| Catalyst | Pd(PPh3)4 or Pd2(dba)3 with phosphine ligands (e.g., tri(m-tolyl)phosphine) |

| Boron Source | Bis(pinacolato)diboron (B2pin2) |

| Base | Potassium phosphate, potassium carbonate, or sodium carbonate |

| Solvent | Tetrahydrofuran (THF), 1,4-dioxane, or mixture with water |

| Temperature | 60–100 °C |

| Atmosphere | Inert (argon or nitrogen) |

| Reaction Time | 18–30 hours |

Example Experimental Data

| Yield (%) | Reaction Conditions | Experimental Notes |

|---|---|---|

| 95.3% | Pd2(dba)3 (0.2 mmol), tri(m-tolyl)phosphine (1 mmol), K3PO4·3H2O (0.8 mol), THF, 60 °C, argon atmosphere | 117.9 g 1,4-dibromobenzene and 91.6 g 4-cyanobenzoic acid pinacol ester reacted; post-reaction aqueous workup and extraction; purity 99.1% (HPLC) |

| 350 mg | Pd(dppf)Cl2·CH2Cl2 (0.05 mmol), K2CO3 (1.95 mmol), 1,4-dioxane/water, 100 °C, 18 h | Coupling of 1-bromo-3-nitro-5-(trifluoromethyl)benzene with 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile; purified by silica gel chromatography |

These data indicate that palladium-catalyzed borylation is efficient, providing high yields and purity under mild to moderate heating in an inert atmosphere. The use of phosphine ligands enhances catalyst stability and activity.

Following the introduction of the boronate ester group, Suzuki-Miyaura coupling can be employed to further functionalize the aromatic ring or to prepare the target compound from suitable precursors.

Key Reaction Components

| Component | Role |

|---|---|

| Boronic Ester | Nucleophilic coupling partner |

| Aryl Halide or Pseudo-halide | Electrophilic coupling partner |

| Catalyst | Palladium complexes such as Pd(PPh3)4 or Pd(dppf)Cl2 |

| Base | Potassium carbonate, potassium phosphate |

| Solvent | THF, 1,4-dioxane, or mixtures with water |

| Temperature | 60–100 °C |

| Atmosphere | Inert gas (argon or nitrogen) |

Representative Experimental Details

| Yield (g) | Catalyst and Conditions | Procedure Summary |

|---|---|---|

| 0.3 g | Tetrakis(triphenylphosphine)palladium(0), tricaprylylmethylammonium chloride, sodium carbonate, THF/water, reflux, 30 h, argon atmosphere | Reaction of intermediate compounds under reflux with base and phase transfer catalyst; workup involved extraction and purification |

This approach allows for the synthesis of 2-Amino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile with good control over functional groups and high purity, suitable for further synthetic applications.

Summary Table of Preparation Methods

| Method | Catalyst(s) | Base(s) | Solvent(s) | Temperature (°C) | Yield (%) / Amount | Notes |

|---|---|---|---|---|---|---|

| Palladium-catalyzed borylation | Pd2(dba)3 + tri(m-tolyl)phosphine | K3PO4·3H2O | THF | 60 | 95.3% | High yield, inert atmosphere, aqueous workup, HPLC purity 99.1% |

| Suzuki-Miyaura coupling | Pd(dppf)Cl2·CH2Cl2 or Pd(PPh3)4 | K2CO3, Na2CO3 | 1,4-dioxane/water, THF/water | 100 (18-30 h) | 350 mg / 0.3 g | Requires careful purification, suitable for functionalization of boronate ester derivatives |

Research Findings and Considerations

The use of tris(dibenzylideneacetone)dipalladium(0) with tri(m-tolyl)phosphine ligands significantly improves catalytic efficiency in borylation reactions, enabling high yields at moderate temperatures (60 °C) under argon.

Potassium phosphate and potassium carbonate are the preferred bases, providing effective deprotonation and facilitating transmetalation steps in the catalytic cycle.

Solvent choice impacts reaction rate and yield; tetrahydrofuran and 1,4-dioxane mixed with water are common, balancing solubility and reaction kinetics.

Post-reaction workup involves aqueous extraction, drying over anhydrous magnesium sulfate or sodium sulfate, filtration, and solvent removal under reduced pressure to isolate the product with high purity.

The synthetic accessibility score (~2.9) suggests moderate ease of synthesis, and the compound exhibits good stability under ambient storage conditions.

Q & A

Q. What are the typical synthetic routes for 2-Amino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile, and how can reaction conditions be optimized for yield?

The compound is synthesized via Suzuki-Miyaura cross-coupling reactions using palladium catalysts (e.g., Pd(PPh₃)₄). Key parameters include:

- Ligands : SPhos or XPhos for sterically demanding substrates.

- Solvents : THF/H₂O or dioxane for solubility and stability.

- Bases : K₂CO₃ or Cs₂CO₃ to facilitate transmetallation.

- Temperature : 80–110°C under inert atmosphere to prevent boronate hydrolysis. For amino-substituted derivatives, protection (e.g., Boc) of the amine during coupling is critical to avoid side reactions . Yield optimization may require iterative adjustments to catalyst loading and reaction time .

Q. What spectroscopic techniques are essential for characterizing the boronate ester group in this compound?

Core techniques include:

- ¹¹B NMR : A singlet at δ ~30 ppm confirms the dioxaborolane ring.

- ¹H/¹³C NMR : Methyl groups on the boronate appear as singlets (δ 1.3–1.4 ppm for CH₃).

- IR spectroscopy : B-O stretches (1350–1250 cm⁻¹) and nitrile C≡N (2220 cm⁻¹).

- X-ray crystallography : Resolves bond angles (B-O ~1.36 Å) and torsional conformations using SHELX refinement .

Q. How is this compound utilized in Suzuki-Miyaura cross-coupling reactions for biaryl synthesis?

As an arylboron partner, it reacts with aryl halides under Pd catalysis (2 mol% Pd(PPh₃)₄, K₂CO₃, dioxane/H₂O, 90°C, 12 h). Yields >80% are typical for electron-neutral substrates. Sterically hindered partners require bulkier ligands (e.g., XPhos) .

Advanced Research Questions

Q. How can researchers address contradictions between spectroscopic data (e.g., NMR shifts) and X-ray crystallographic results?

Discrepancies may arise from dynamic processes in solution (e.g., rotational isomerism) versus static solid-state structures. Strategies include:

- Variable-temperature NMR to detect exchange processes.

- DFT calculations (B3LYP/6-31G*) to model solution vs. solid-state conformers.

- SHELXL refinement with Hirshfeld atom analysis for crystallographic accuracy .

Q. What strategies minimize protodeboronation during cross-coupling reactions involving this boronate ester?

- Catalyst choice : Electron-deficient Pd complexes (e.g., Pd(OAc)₂ with SPhos) accelerate transmetallation.

- Additives : KHF₂ stabilizes the boronate intermediate.

- Solvent control : Anhydrous conditions and degassed dioxane reduce hydrolysis.

- Microwave-assisted synthesis shortens reaction time, minimizing degradation .

Q. How can C-H borylation strategies synthesize derivatives of this compound?

Directed C-H borylation (Ir or Rh catalysts) enables regioselective installation of boronate groups. For amino-substituted arenes:

- Directing groups : -NHBoc guides borylation para to the amino group.

- Conditions : 2–5 mol% [Ir(COD)(OMe)]₂, dtbpy ligand, in THF at 80°C. Post-borylation deprotection yields the target compound, bypassing multi-step cross-coupling .

Q. What computational methods predict the reactivity of this compound in transition-metal-catalyzed reactions?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.